molecular formula C12H15NO5 B1280074 (R)-2-(benzyloxycarbonylamino)-3-methoxypropanoic acid CAS No. 86096-35-7

(R)-2-(benzyloxycarbonylamino)-3-methoxypropanoic acid

Cat. No. B1280074
CAS RN: 86096-35-7
M. Wt: 253.25 g/mol
InChI Key: LQHGCFKPNOTYIQ-SNVBAGLBSA-N
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Description

The compound (R)-2-(benzyloxycarbonylamino)-3-methoxypropanoic acid is a chiral molecule that can be used as an intermediate in the synthesis of various optically active compounds. While the provided papers do not directly discuss this compound, they do provide insights into similar chiral compounds and their synthesis, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of chiral compounds often involves the resolution of racemic mixtures to obtain optically pure enantiomers. Paper describes the optical resolution of (RS)-2-benzoylamino-2-benzyl-3-hydroxypropanoic acid using cinchonidine as a resolving agent, achieving yields of about 70% for the pure enantiomers. This method could potentially be adapted for the synthesis of (R)-2-(benzyloxycarbonylamino)-3-methoxypropanoic acid by modifying the functional groups while maintaining the chiral center.

Molecular Structure Analysis

The molecular structure of chiral compounds is crucial for their optical properties. The racemic structure of (RS)-2-benzoylamino-2-benzyl-3-hydroxypropanoic acid was examined in paper using various techniques such as melting point determination, solubility tests, IR spectroscopy, and phase diagram analysis. These techniques could similarly be applied to (R)-2-(benzyloxycarbonylamino)-3-methoxypropanoic acid to determine its molecular structure and confirm its chirality.

Chemical Reactions Analysis

Chiral compounds can undergo various chemical reactions that retain or modify their chirality. Paper describes the O-tosylation of the resolved enantiomers followed by reduction to yield the corresponding amino acids. Similarly, (R)-2-(benzyloxycarbonylamino)-3-methoxypropanoic acid could undergo reactions such as esterification, amidation, or coupling reactions, as suggested by the redox-neutral coupling described in paper , to form more complex chiral molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of chiral compounds, such as solubility, acidity, and complexation behavior, are important for their practical applications. Paper discusses the complexation of chiral 2-phenylpropanoic acids with cyclodextrin derivatives, which could provide insights into the potential interactions of (R)-2-(benzyloxycarbonylamino)-3-methoxypropanoic acid with other molecules. These properties are essential for understanding the behavior of the compound in various environments and can influence its synthesis and purification.

Scientific Research Applications

1. Synthesis and Application in Organic Chemistry

  • (R)-2-(benzyloxycarbonylamino)-3-methoxypropanoic acid and its derivatives have been instrumental in the synthesis of complex organic molecules. For instance, its application in the synthesis of enantiomerically pure esters and amino acids has been extensively studied. The compound has been used as a starting material or an intermediate in various synthetic pathways, including the formal total synthesis of taurospongin A, an organic compound with potential biological activity (Fujino & Sugai, 2008).
  • The molecule's structural flexibility allows it to undergo asymmetric Diels–Alder Cycloaddition, leading to the synthesis of enantiopure bridgehead-aminobicyclo[2.2.2]octane-2-carboxylic acid derivatives, showcasing its utility in creating structurally complex and stereochemically rich organic molecules (Songis et al., 2007).

2. Role in Stereodivergent Synthesis

  • The compound has been used in the stereodivergent synthesis of the first bis(cyclobutane) β-dipeptides. It demonstrates the molecule's versatility in contributing to the synthesis of β-amino acid derivatives with varied and complex stereochemistry, further emphasizing its importance in stereocontrolled organic synthesis (Izquierdo et al., 2002).

3. Utilization in Medicinal Chemistry

  • The molecule has shown potential applications in medicinal chemistry, particularly in the synthesis of compounds with activity against Mycobacterium Tuberculosis. The versatility of (R)-2-(benzyloxycarbonylamino)-3-methoxypropanoic acid in forming derivatives that exhibit antimicrobial activity highlights its potential as a valuable tool in drug discovery and development (Pinheiro et al., 2007).

Safety And Hazards

The safety and hazards of a compound depend on its structure and properties. For instance, EFSA has established safe intake levels for certain amino acids used as food additives .

Future Directions

The future directions in the field of amino acid research could involve developing new synthesis methods, studying new reactions, and exploring new applications in various fields .

properties

IUPAC Name

(2R)-3-methoxy-2-(phenylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5/c1-17-8-10(11(14)15)13-12(16)18-7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,16)(H,14,15)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQHGCFKPNOTYIQ-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20492665
Record name N-[(Benzyloxy)carbonyl]-O-methyl-D-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20492665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-(benzyloxycarbonylamino)-3-methoxypropanoic acid

CAS RN

86096-35-7
Record name O-Methyl-N-[(phenylmethoxy)carbonyl]-D-serine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86096-35-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(Benzyloxy)carbonyl]-O-methyl-D-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20492665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-Serine, O-methyl-N-[(phenylmethoxy)carbonyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Compound 10 (0.58 g) was dissolved in 80% aqueous methanol (3.0 mL). To this solution was added anhydrous K2CO3 (0.5 g) and the reaction mixture was stirred at room temperature (8 hours). The methanol was evaporated in vacuo and the residue suspended in water (50 mL). The aqueous suspension was washed with ethyl ether (2×25 mL) and then acidified to pH 3.0 using 5N HCl. The acidified aqueous phase was extracted with ethyl acetate (3×25 mL). The ethyl acetate extracts were combined, dried (Na2SO4), filtered, and evaporated in vacuo to obtain pure 11 as a clear viscous oil (0.52 g, 95%): Rf 0.30 (10% MeOH/CHCl3).
Quantity
0.58 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 g
Type
reactant
Reaction Step Two
Name
Yield
95%

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